2-Cyclopropylethanimidamide
Overview
Description
2-Cyclopropylethanimidamide is a chemical compound with the molecular formula C5H10N2 It is a derivative of acetamidine, where the acetamidine moiety is substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylethanimidamide typically involves the reaction of cyclopropylamine with acetonitrile in the presence of hydrogen chloride gas. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine + Acetonitrile + HCl → this compound hydrochloride
- The hydrochloride salt can then be neutralized to obtain the free base form of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
- Raw Material Preparation : Ensuring the purity and availability of cyclopropylamine and acetonitrile.
- Reaction Setup : Using large reactors with precise temperature and pressure control.
- Product Isolation : Employing techniques like crystallization or distillation to isolate the desired product.
- Purification : Further purification steps to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylethanimidamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oximes or nitriles.
- Reduction : Reduction reactions can convert it into amines or other reduced forms.
- Substitution : It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution : Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
- Oxidation : Formation of oximes or nitriles.
- Reduction : Formation of primary or secondary amines.
- Substitution : Formation of substituted amidines or other derivatives.
Scientific Research Applications
2-Cyclopropylethanimidamide has several applications in scientific research, including:
- Chemistry : Used as a building block for synthesizing more complex molecules, including heterocycles and pharmaceuticals.
- Biology : Investigated for its potential biological activity, including antimicrobial and antiviral properties.
- Medicine : Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Industry : Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The cyclopropyl group imparts rigidity to the molecule, which can influence its binding affinity and specificity towards target proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds:
- Acetamidine : The parent compound, lacking the cyclopropyl group.
- Cyclopropylamine : A precursor in the synthesis of 2-Cyclopropylethanimidamide.
- Cyclopropylacetamide : A structurally related compound with different functional groups.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
2-cyclopropylethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKGGUVUUBZSOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630587 | |
Record name | Cyclopropylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779261-94-8 | |
Record name | Cyclopropylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.